molecular formula C27H23N5O3 B2355237 2-([1,1'-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1207060-43-2

2-([1,1'-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B2355237
CAS No.: 1207060-43-2
M. Wt: 465.513
InChI Key: JBOHZJFPUNRCCJ-UHFFFAOYSA-N
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Description

The compound “2-([1,1’-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .


Molecular Structure Analysis

The dihydropyrimidine ring in similar compounds adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

The reactions of similar compounds with various amines and hydrazine hydrate have been studied . For example, when ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with hydrazine hydrate, it produced 2-hydrazinyl-6-methylpyrimidin-4(3H)-one .

Scientific Research Applications

Catalytic Synthesis and Antioxidant Agents

A study by Prabakaran, Manivarman, and Bharanidharan (2021) involved the catalytic synthesis of novel chalcone derivatives, demonstrating potential antioxidant activities. Their research on various substituted acetophenes highlights the significance of such compounds in the development of antioxidants (Prabakaran, Manivarman, & Bharanidharan, 2021).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives. Their study revealed significant antioxidant activities in these complexes, emphasizing the potential of such compounds in the field of biochemistry and pharmacology (Chkirate et al., 2019).

Crystal Structure and Biological Activity

A 2016 study by Jingqian et al. focused on the synthesis and characterization of a compound similar to 2-([1,1'-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide. They found that it exhibited moderate herbicidal and fungicidal activities, highlighting the diverse applications of such compounds in agriculture and pest control (Jingqian et al., 2016).

Synthesis of Novel Derivatives and Computational Studies

Sebhaoui et al. (2020) reported the synthesis of new compounds related to the given chemical structure. Their research, which included Hirshfeld surface analysis and computational studies, adds to the understanding of the molecular interactions and potential applications of such derivatives in medicinal chemistry (Sebhaoui et al., 2020).

Imaging Applications in PET Scans

Dollé et al. (2008) explored the use of a related compound as a selective radioligand for imaging the translocator protein (18 kDa) with PET scans. This study underscores the potential of such compounds in diagnostic imaging and neurology (Dollé et al., 2008).

Synthesis of Pyridine and Naphthyridine Derivatives

A study by Abdelrazek et al. (2010) focused on synthesizing novel pyridine and naphthyridine derivatives. Their work contributes to the understanding of chemical synthesis processes and the potential pharmacological applications of these derivatives (Abdelrazek et al., 2010).

Antimicrobial Activity of Chitosan Schiff Bases

Hamed et al. (2020) synthesized chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives. Their research indicated significant antimicrobial activities, showcasing the potential of such compounds in combating infections (Hamed et al., 2020).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents. Their study provides insights into the therapeutic potential of these compounds in oncology and inflammation treatment (Rahmouni et al., 2016).

Properties

IUPAC Name

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O3/c1-2-21-16-26(34)30-27(28-21)32-24(17-22(31-32)23-9-6-14-35-23)29-25(33)15-18-10-12-20(13-11-18)19-7-4-3-5-8-19/h3-14,16-17H,2,15H2,1H3,(H,29,33)(H,28,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOHZJFPUNRCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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